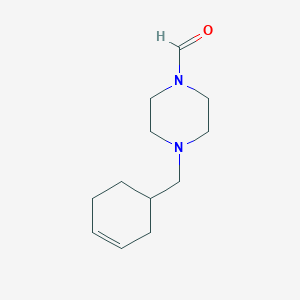
4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a cyclohexene ring with a piperazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde typically involves the reaction of cyclohex-3-en-1-ylmethylamine with piperazine-1-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in water, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carboxylic acid.
Reduction: 4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-methanol.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Used in the production of various chemical products and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the modulation of neurotransmitter release and neuronal activity . This compound may also interact with other receptors and enzymes, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxaldehyde: A simpler piperazine derivative with similar chemical properties.
4-(3-Cyclohexen-1-ylmethyl)-1-piperazinecarboxylic acid: An oxidized form of the compound.
4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-methanol: A reduced form of the compound.
Uniqueness
4-(Cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde is unique due to its combination of a cyclohexene ring and a piperazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c15-11-14-8-6-13(7-9-14)10-12-4-2-1-3-5-12/h1-2,11-12H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSSUDRSKMFPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-bromo-4-methylphenoxy)butyl]pyrrolidine](/img/structure/B5118665.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118666.png)
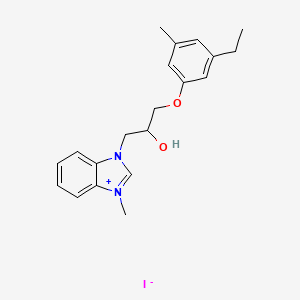
![N'-[(2-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B5118671.png)
![N-[(2,5-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5118674.png)
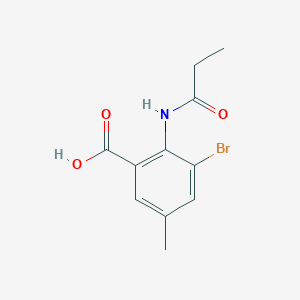
![2,6-DI-TERT-BUTYL-4-{HYDROXY[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}PHENOL](/img/structure/B5118684.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5118691.png)
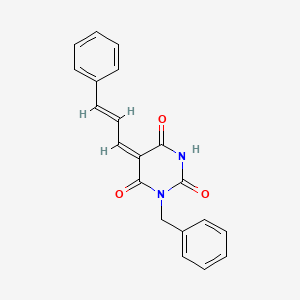
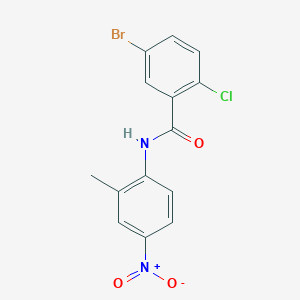
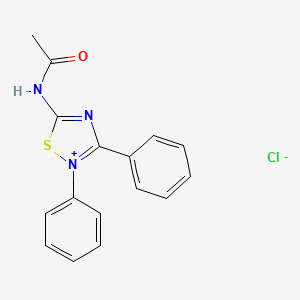
![6-(3-fluorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide](/img/structure/B5118718.png)
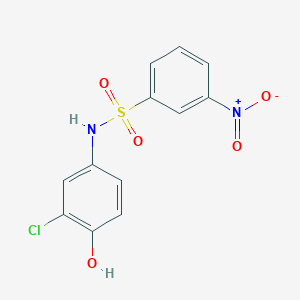
![N-{1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B5118734.png)
